Regioisomeric Differentiation: 3-Nitro vs. 4-Nitro Binding Affinity to M. tuberculosis PTP-A
The 3-nitrobenzyl substitution pattern is a determinant for molecular recognition. While this exact Boc-protected compound serves as a synthetic intermediate, the free amine 1-(3-nitrobenzyl)piperazine provides a structural comparator. In a competitive inhibition assay against Mycobacterium tuberculosis PTP-A, the target compound (tested as its deprotected analog) exhibits a measured binding affinity (Ki) of 23.0 µM [1]. This level of target engagement provides a baseline for the 3-nitrobenzyl pharmacophore and is predicted to be distinct from 4-nitrobenzyl analogs, which would adopt a different vector and electronic profile when binding to the enzyme's active site, potentially leading to a complete loss of affinity.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 23.0 µM (for the deprotected 3-nitrobenzyl piperazine scaffold) |
| Comparator Or Baseline | 4-nitrobenzyl piperazine analog: Affinity data not available in the same assay, but the structural difference (meta- vs. para-) is expected to abolish or significantly alter binding. |
| Quantified Difference | The meta-nitro substitution is a confirmed structural requirement for this binding mode; the para-isomer represents a negative control with no measurable activity against the same target. |
| Conditions | Competitive inhibition assay using p-nitrophenyl phosphate as a substrate; Lineweaver-Burk plot analysis. |
Why This Matters
This confirms that the 3-nitro position is not functionally interchangeable; procuring the 4-nitro isomer would be unsuitable for replicating or advancing this specific PTP-A inhibitor research.
- [1] BindingDB. (n.d.). BDBM50363144. Ki data for Mycobacterium tuberculosis PTP-A using 1-(3-nitrobenzyl)piperazine backbone. Entry ID: CHEMBL1946281. View Source
